8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride
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Overview
Description
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure is characterized by a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
4-Azatricyclo[4.2.1.0,3,7]nonane hydrochloride:
Uniqueness
8-Azatricyclo[4300,2,5]nonane hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Biological Activity
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 173.67 g/mol
- CAS Number : 2680539-60-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Recent research indicates that compounds similar to 8-Azatricyclo[4.3.0.0,2,5]nonane exhibit significant anticancer properties. A study published in RSC Advances discusses the synthesis of bicyclic compounds and their derivatives for use in anticancer therapies, suggesting that modifications to the bicyclic structure can enhance their efficacy against cancer cells .
The mechanism by which 8-Azatricyclo[4.3.0.0,2,5]nonane exerts its effects is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Biological Activity Comparison
Properties
Molecular Formula |
C8H14ClN |
---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.02,5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H |
InChI Key |
XPUMHIFYXGBAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2CNC3.Cl |
Origin of Product |
United States |
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